molecular formula C12H12N2OS B2440126 N-cyclobutyl-1,3-benzothiazole-6-carboxamide CAS No. 2195938-98-6

N-cyclobutyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2440126
CAS No.: 2195938-98-6
M. Wt: 232.3
InChI Key: JNSXIVRFKPELFK-UHFFFAOYSA-N
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Description

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide is a chemical compound built around a privileged scaffold in medicinal chemistry, the benzothiazole nucleus, which is fused to a carboxamide group at the 6-position and an N-cyclobutyl moiety. The benzothiazole core is a versatile structure known for conferring diverse biological activities, making its derivatives valuable tools in scientific research . The specific molecular architecture of this compound suggests potential for multiple research applications. The 1,3-benzothiazole-6-carboxamide structure is a key pharmacophore in investigative antibacterial agents, particularly as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV . Furthermore, benzothiazole derivatives bearing carboxamide groups have shown promising inhibitory effects against Mycobacterium tuberculosis , indicating potential utility in anti-tuberculosis research . Beyond antimicrobial applications, the benzothiazole scaffold is frequently explored in oncology research for its antitumor properties and in dermatology for multifunctional antioxidant and photoprotective activities, which include filtering UVB radiation . The incorporation of the cyclobutyl ring, a structure present in other patented benzothiazole derivatives, may be intended to fine-tune the molecule's properties, such as its lipophilicity and spatial geometry, which can influence its interaction with biological targets . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-cyclobutyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(14-9-2-1-3-9)8-4-5-10-11(6-8)16-7-13-10/h4-7,9H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSXIVRFKPELFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Cyclization

The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. A modified approach fromtriazolo[3,4-b]benzothiazole synthesis involves refluxing 2-hydrazinobenzothiazoles with formic acid to form tricyclic intermediates. For N-cyclobutyl-1,3-benzothiazole-6-carboxamide, the precursor 6-methyl-1,3-benzothiazole is synthesized by treating 2-amino-4-methylbenzenethiol with potassium thiocyanate and bromine in acidic methanol. This yields a thiazole ring with a methyl group at position 6, crucial for subsequent oxidation.

Alternative Ring-Closure Methods

Photochemical [2+2] cycloaddition, as described in cyclobutane synthesis, is less common for benzothiazoles but offers regioselectivity. However, traditional methods like the Herz reaction remain predominant due to higher yields (70–85%).

Oxidation to 1,3-Benzothiazole-6-Carboxylic Acid

Sodium Hypochlorite-Mediated Oxidation

The methyl group at position 6 is oxidized to a carboxylic acid using sodium hypochlorite (NaClO) under controlled pH. As detailed in the patent WO2017115137A1, this step requires precise temperature control (35–40°C) to avoid over-oxidation. The reaction proceeds via radical intermediates, with NaClO acting as both oxidant and chlorine source. Yields of 1,3-benzothiazole-6-carboxylic acid reach 50–60% under optimized conditions.

Alternative Oxidizing Agents

Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are less effective, often resulting in ring degradation. Nitric acid (HNO₃) achieves moderate yields (40–45%) but requires stringent safety measures.

Amidation with Cyclobutylamine

Carboxylic Acid Activation

The carboxylic acid is activated using ethyl chloroformate (ECF) or thionyl chloride (SOCl₂) to form the acyl chloride. In a representative procedure, 1,3-benzothiazole-6-carboxylic acid (1.0 mmol) is treated with SOCl₂ (2.5 mmol) in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 hours.

Coupling with Cyclobutylamine

The acyl chloride is reacted with cyclobutylamine (1.2 mmol) in the presence of a base like triethylamine (TEA). EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) serves as an alternative coupling agent, achieving yields of 75–80%. Critical parameters include:

  • Solvent : DCM or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.

Alternative Synthetic Routes

One-Pot Synthesis

A patent-pending method combines benzothiazole formation, oxidation, and amidation in a single reactor. While reducing purification steps, this approach faces challenges in controlling intermediate reactivity, yielding 55–60% final product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.55 (s, 1H, H3-benzothiazole), 7.92 (s, 1H, H5), 7.28 (d, J = 8.2 Hz, 1H, H7), 3.82 (m, 1H, cyclobutyl-CH), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : δ 155.12 (C=O), 137.41 (C3-benzothiazole), 129.35 (C6), 115.50 (cyclobutyl-C).

High-Performance Liquid Chromatography (HPLC)

Purity is assessed using CH₃CN/H₂O + 0.1% formic acid (70:30), with a retention time of 2.05 minutes and 99.21% peak area.

Challenges and Optimization

Regioselectivity in Benzothiazole Formation

Competing reactions at positions 5 and 7 are mitigated using electron-withdrawing groups (EWGs) on the benzene ring.

Cyclobutylamine Stability

Cyclobutylamine’s ring strain necessitates low-temperature storage (−20°C) to prevent polymerization.

Chemical Reactions Analysis

N-cyclobutyl-1,3-benzothiazole-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that N-cyclobutyl-1,3-benzothiazole-6-carboxamide exhibits promising antitumor effects. In vitro experiments have shown its ability to inhibit the growth of various cancer cell lines. The compound's mechanism may involve interaction with specific biological pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

This compound has also been investigated for its antibacterial and antifungal properties. Research indicates moderate antibacterial activity against several strains of bacteria, suggesting potential applications in treating bacterial infections. Furthermore, it has shown effectiveness against various fungal species, making it a candidate for further development as an antimicrobial agent .

Enzyme Interaction

Studies on the compound's interactions with biological targets are crucial for understanding its therapeutic potential. It is believed to interact with specific enzymes or receptors involved in disease pathways. For example, its structural similarities to other benzothiazole compounds may allow it to function as a histamine receptor ligand, which could be beneficial in treating allergic conditions .

Material Science Applications

This compound is being explored for its potential use in organic light-emitting diodes (OLEDs). Its photoluminescent properties suggest that it could serve as an effective material in the development of advanced electronic devices. The compound's unique chemical structure allows for various interactions that can be exploited in material science.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is helpful to compare it with other compounds in the benzothiazole family:

Compound NameStructural FeaturesUnique Aspects
2-amino-1,3-benzothiazoleContains an amino group at position 2Known for specific binding to RNA motifs
Benzothiazole derivatives with alkyl substitutionsVarious alkyl groups attached to the benzothiazole ringEnhanced solubility and bioavailability
Benzothiazole cyclobutylamine derivativesCyclobutyl group attached directly to nitrogenPotentially effective as histamine receptor ligands

This compound stands out due to its combination of cyclobutyl moiety and carboxamide functionality, which may enhance its biological activity compared to other benzothiazoles.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival and proliferation . Additionally, its anticancer activity is attributed to the inhibition of tyrosine kinase and other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

N-cyclobutyl-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-nitrobenzothiazole: Exhibits potent antibacterial activity.

    2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

This compound stands out due to its unique cyclobutyl group, which enhances its biological activity and provides distinct chemical properties compared to other benzothiazole derivatives.

Biological Activity

N-cyclobutyl-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-amino-1,3-benzothiazole-2-carboxylic acid with cyclobutyl bromide. Various characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve interference with specific signaling pathways that are crucial for tumor proliferation and survival.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG27.8Induction of apoptosis via caspase activation
A54910.5Inhibition of cell cycle progression
HelaS312.0Modulation of growth factor signaling

Antibacterial and Antifungal Properties

In addition to its antitumor effects, this compound has shown moderate antibacterial activity against several strains of bacteria. One study reported effective inhibition against both Gram-positive and Gram-negative bacteria. Furthermore, it has been investigated for antifungal properties, demonstrating efficacy against certain fungal strains.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The biological activity of this compound is attributed to its interactions with various biological targets. Studies suggest that it may interact with enzymes or receptors involved in critical disease pathways. For instance, it has been shown to affect signaling pathways related to cell survival and apoptosis, making it a candidate for further therapeutic exploration .

Case Studies and Research Findings

A notable case study involved the evaluation of this compound in a preclinical model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent . Additionally, research on its antimicrobial properties highlighted its effectiveness in reducing bacterial load in infected models, suggesting therapeutic applications in infectious diseases .

Q & A

Q. What are the recommended methodologies for synthesizing N-cyclobutyl-1,3-benzothiazole-6-carboxamide?

Synthesis typically involves coupling reactions between benzothiazole-carboxylic acid derivatives and cyclobutylamine. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) are used to stabilize reactive groups during synthesis . Purification often employs column chromatography, and structural confirmation is achieved via NMR and mass spectrometry (e.g., GC/MS for intermediates) .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX and SHELXL are widely used for structure refinement , while visualization tools like Mercury enable 3D analysis of hydrogen bonding and packing motifs . For example, graph-set analysis (as described by Etter) can classify hydrogen-bonding patterns in the crystal lattice .

Q. What safety protocols are critical when handling benzothiazole-carboxamide derivatives?

Use personal protective equipment (PPE) including gloves, face shields, and lab coats. Avoid inhalation/ingestion, and store waste separately for professional disposal . DMSO is a common solvent but should be kept below 15% concentration to avoid perturbing spectroscopic analyses .

Advanced Research Questions

Q. How can NMR spectroscopy resolve binding interactions between this compound and nucleic acids?

Studies on analogous benzothiazole-carboxamides (e.g., 2-amino-1,3-benzothiazole-6-carboxamide) show that 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and exchange spectroscopy detect perturbations in RNA resonances upon ligand binding. For instance, broadening of adenine (A9) and uracil (U7) peaks indicates selective interaction with tandem mismatch motifs like r(UY:GA) .

Q. What analytical techniques are optimal for characterizing metabolic byproducts of this compound?

High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 323.0605614 Da) identifies metabolites . Coupled with LC-MS/MS, it can track degradation pathways. For structural isomers, NMR diffusion-ordered spectroscopy (DOSY) differentiates species with similar masses .

Q. How to address contradictions in reported binding affinities across studies?

Methodological consistency is key. Variations may arise from solvent effects (e.g., DMSO concentration in NMR buffers) or crystallographic refinement parameters (e.g., SHELXL vs. alternative software) . Cross-validate using orthogonal techniques: surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.

Q. What computational tools predict hydrogen-bonding interactions in ligand-RNA complexes?

Graph-set analysis (as implemented in Mercury) categorizes hydrogen-bond motifs . Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) can model binding stability. Experimental validation via mutagenesis (e.g., disrupting RNA mismatch sites) confirms critical interactions .

Methodological Resources

  • Structural Analysis : SHELX , Mercury , and ORTEP-III for crystallography.
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR with HSQC , HRMS .
  • Safety and Disposal : Follow protocols for hazardous waste segregation .

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